molecular formula C20H20N2O4S2 B4857358 N-[4-(anilinosulfonyl)phenyl]-3,4-dimethylbenzenesulfonamide

N-[4-(anilinosulfonyl)phenyl]-3,4-dimethylbenzenesulfonamide

Cat. No. B4857358
M. Wt: 416.5 g/mol
InChI Key: BVEWIPQIIXKBBQ-UHFFFAOYSA-N
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Description

N-[4-(anilinosulfonyl)phenyl]-3,4-dimethylbenzenesulfonamide, commonly known as AS-2, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. AS-2 is a sulfonamide derivative, which is known to exhibit potent anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of AS-2 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumorigenesis. AS-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. AS-2 has also been shown to inhibit the activity of various kinases, including protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
AS-2 has been shown to exhibit potent anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. AS-2 has been shown to inhibit the production of various inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the infiltration of inflammatory cells into tissues. AS-2 has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, AS-2 has been shown to modulate the immune response by increasing the production of regulatory T cells and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

AS-2 has several advantages for lab experiments, including its potent anti-inflammatory and anti-tumor properties, its ability to modulate the immune response, and its neuroprotective properties. However, AS-2 also has several limitations, including its low solubility in aqueous solutions, its potential toxicity, and its limited bioavailability.

Future Directions

There are several future directions for the study of AS-2. One potential direction is the development of more potent and selective analogs of AS-2, which may exhibit improved therapeutic properties. Another potential direction is the investigation of the potential use of AS-2 in combination with other drugs or therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, the potential use of AS-2 in the treatment of neurodegenerative disorders, such as Alzheimer's disease, warrants further investigation. Finally, the potential use of AS-2 as an immunomodulatory agent for the treatment of autoimmune disorders, such as rheumatoid arthritis, should also be explored.
Conclusion:
In conclusion, AS-2 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. AS-2 exhibits potent anti-inflammatory and anti-tumor properties, modulates the immune response, and exhibits neuroprotective properties. However, AS-2 also has several limitations, including its low solubility in aqueous solutions, potential toxicity, and limited bioavailability. Further research is needed to fully understand the mechanism of action of AS-2 and to explore its potential therapeutic applications in various fields of research.

Scientific Research Applications

AS-2 has been extensively studied for its potential therapeutic applications in various fields of research, including oncology, immunology, and neuroscience. AS-2 has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various inflammatory and neoplastic disorders. AS-2 has also been shown to modulate the immune response, making it a potential immunomodulatory agent. Additionally, AS-2 has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.

properties

IUPAC Name

3,4-dimethyl-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-15-8-11-20(14-16(15)2)28(25,26)22-18-9-12-19(13-10-18)27(23,24)21-17-6-4-3-5-7-17/h3-14,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEWIPQIIXKBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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